[3-Methyl-4-(trifluoromethyl)pyridin-2-yl]methanol
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Overview
Description
[3-Methyl-4-(trifluoromethyl)pyridin-2-yl]methanol: is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a trifluoromethyl group and a hydroxymethyl group attached to a pyridine ring. The trifluoromethyl group imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-Methyl-4-(trifluoromethyl)pyridin-2-yl]methanol typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the Baltz-Schiemann reaction, which utilizes 3-nitropyridines as precursors. These precursors are reduced to amines and then subjected to the Baltz-Schiemann reaction to introduce the trifluoromethyl group .
Industrial Production Methods: Industrial production of fluorinated pyridines, including this compound, often involves large-scale chemical reactions under controlled conditions. The use of Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a high-yield method for the preparation of substituted 3-fluoropyridines .
Chemical Reactions Analysis
Types of Reactions: [3-Methyl-4-(trifluoromethyl)pyridin-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyridines.
Scientific Research Applications
Chemistry: In chemistry, [3-Methyl-4-(trifluoromethyl)pyridin-2-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique properties make it valuable in the development of new materials and catalysts .
Biology and Medicine: Fluorinated compounds are often explored for their enhanced metabolic stability and bioavailability .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its unique properties make it suitable for the development of new products with improved efficacy and safety profiles .
Mechanism of Action
The mechanism of action of [3-Methyl-4-(trifluoromethyl)pyridin-2-yl]methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the interaction with the target .
Comparison with Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: Similar in structure but contains an amino group instead of a hydroxymethyl group.
2-(Trifluoromethyl)pyridin-4-amine: Another fluorinated pyridine with different functional groups.
Uniqueness: The presence of both a trifluoromethyl group and a hydroxymethyl group in [3-Methyl-4-(trifluoromethyl)pyridin-2-yl]methanol imparts unique chemical properties, such as increased lipophilicity and the ability to form hydrogen bonds.
Properties
IUPAC Name |
[3-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c1-5-6(8(9,10)11)2-3-12-7(5)4-13/h2-3,13H,4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZFSGGNVLORMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CO)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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